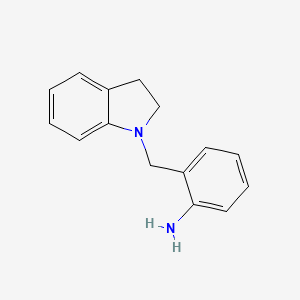![molecular formula C21H25N3O3S B2358809 4-(苯磺酰基)-N-[3-(二甲氨基)丙基]-2-(2-甲基苯基)-1,3-恶唑-5-胺 CAS No. 855714-81-7](/img/structure/B2358809.png)
4-(苯磺酰基)-N-[3-(二甲氨基)丙基]-2-(2-甲基苯基)-1,3-恶唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antibacterial Agents
The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents with mechanisms of action different from traditional antibiotics. In this context, benzophenone, indole, and benzimidazole moieties have been crucial frameworks for innovative drug discovery. The compound you’ve mentioned falls within this category. Researchers have synthesized benzimidazole-bridged benzophenone-substituted indole scaffolds, some of which exhibit potent antimicrobial activity. Notably, compounds 11b, 11e, 11f, and 11h have demonstrated efficacy against tested bacterial strains .
Antifungal Agents
The emergence of drug-resistant fungal infections poses a significant health challenge. While ketoconazole was the first orally active antifungal agent, newer compounds are needed. The compound you’ve specified could be explored for its antifungal potential, especially considering its structural features and the need for effective antifungal therapies .
Hybrid Antimicrobials
Combining the effects of different agents can enhance antibacterial activity. Researchers have synthesized derivatives that combine thiazole and sulfonamide moieties, both known for their antibacterial properties. Investigating the compound’s hybrid antimicrobial potential could yield promising results .
Human Neutrophil Elastase (hNE) Inhibitors
Human neutrophil elastase (hNE) plays a role in inflammatory processes and diseases like Acute Respiratory Distress Syndrome (ARDS). Some benzenesulfonic acid derivatives have been evaluated as competitive inhibitors of hNE. Compound 4f, for instance, shows moderate inhibitory activity. Further exploration of related compounds could contribute to ARDS treatment .
Targeting FtsZ Protein
FtsZ, a key protein in bacterial cell division, is considered a potential target for novel antibacterial agents. Docking studies have indicated that compounds 11b, 11e, 11f, and 11h interact with FtsZ, aligning with their in vitro antimicrobial activity. Investigating their effects on bacterial cell division could provide valuable insights .
作用机制
Target of Action
Similar compounds have been found to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
It is known that similar compounds interact with their targets, such as ftsz, leading to inhibition of bacterial cell division . This interaction can result in the disruption of bacterial growth and proliferation.
Biochemical Pathways
It can be inferred that the compound may interfere with the bacterial cell division process by inhibiting the function of ftsz, thereby affecting the bacterial cell cycle .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized by various enzymatic processes, and excreted through the kidneys .
Result of Action
Similar compounds have shown potent antimicrobial activity, indicating that they may lead to the death of bacterial cells by disrupting their cell division process .
Action Environment
It is known that factors such as temperature, ph, and presence of other substances can affect the activity and stability of similar compounds .
属性
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16-10-7-8-13-18(16)19-23-21(20(27-19)22-14-9-15-24(2)3)28(25,26)17-11-5-4-6-12-17/h4-8,10-13,22H,9,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYJCWQJAJXAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2358726.png)
![(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2358728.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-3-carboxamide](/img/structure/B2358730.png)


![2-(4-Bromophenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2358735.png)
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2358737.png)




![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)
